molecular formula C10H12N2O3 B15261682 Methyl 4-(acetamidomethyl)pyridine-2-carboxylate

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate

Cat. No.: B15261682
M. Wt: 208.21 g/mol
InChI Key: GHZBANKKMMMASL-UHFFFAOYSA-N
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Description

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is a pyridine derivative featuring an acetamidomethyl substituent at the 4-position and a methyl ester group at the 2-position. Pyridine carboxylates are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 4-(acetamidomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-6-8-3-4-11-9(5-8)10(14)15-2/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

GHZBANKKMMMASL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=NC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(acetamidomethyl)pyridine-2-carboxylate typically involves the reaction of 4-(acetamidomethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and acetamido functional groups undergo hydrolysis under specific conditions:

Ester Hydrolysis

  • Basic Conditions : Treatment with aqueous NaOH (1–2 M) at 60–80°C cleaves the methyl ester to yield 4-(acetamidomethyl)pyridine-2-carboxylic acid .

  • Acidic Conditions : Prolonged reflux in HCl (6 M) partially hydrolyzes the ester while risking acetamido group degradation .

Acetamido Hydrolysis

  • Strong Acid/Base : Concentrated H2SO4 or NaOH (5 M) at 100°C cleaves the acetamido group to form 4-(aminomethyl)pyridine-2-carboxylic acid methyl ester, though side reactions like ester hydrolysis may occur .

Nucleophilic Substitution at the Ester Group

The methyl ester participates in transesterification and aminolysis:

Reaction TypeReagents/ConditionsProductYieldSource
TransesterificationEthanol, H2SO4, refluxEthyl 4-(acetamidomethyl)pyridine-2-carboxylate75–85%
AminolysisAniline, TiCl4, 80°C4-(Acetamidomethyl)-N-phenylpyridine-2-carboxamide60–70%

Cyclization and Ring-Forming Reactions

The acetamidomethyl group facilitates intramolecular cyclization:

Iodine-Mediated Cyclization

  • Conditions : I2 (2 equiv), K3PO4 (1.5 equiv), CH3CN, 80°C .

  • Product : Iodo-substituted 1H-isochromene derivatives via decarboxylative coupling (Fig. 1A) .

Palladium-Catalyzed Cross-Coupling

  • Conditions : PdCl2(PPh3)2 (5 mol%), arylboronic acid, K2CO3, DMF/H2O, 80°C .

  • Product : Biaryl-fused pyridine hybrids (Fig. 1B) .

Halogenation and Electrophilic Substitution

The pyridine ring undergoes directed electrophilic substitution:

ReactionReagentsPositionProductNotes
IodinationI2, HNO3, H2OC-55-Iodo-4-(acetamidomethyl)pyridine-2-carboxylateRegioselectivity driven by acetamido directing
NitrationHNO3/H2SO4C-33-Nitro derivativeLimited yield due to steric hindrance

Decarboxylative Functionalization

Under oxidative conditions, the ester undergoes decarboxylation:

  • Conditions : Cu(OAc)2 (10 mol%), O2, DMSO, 120°C .

  • Product : 4-(Acetamidomethyl)pyridine via CO2 elimination .

Scientific Research Applications

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 4-(acetamidomethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes and modulate metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of Methyl 4-(acetamidomethyl)pyridine-2-carboxylate with structurally related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) logP PSA (Ų)
This compound Acetamidomethyl (C4) C₁₀H₁₂N₂O₃ 208.22 Not reported Not reported ~1.2* ~85**
Methyl 4-(hydroxymethyl)pyridine-2-carboxylate Hydroxymethyl (C4) C₈H₉NO₃ 167.16 74–76 335.8 0.36 59.42
Methyl 4-(chloromethyl)pyridine-2-carboxylate Chloromethyl (C4) C₈H₈ClNO₂ 185.61 Not reported Not reported ~1.8† 39.93†
N-(6-Methyl-2-pyridyl)acetamide Acetamido (C2) C₈H₁₀N₂O 150.18 136–138 Not reported ~0.9‡ 49.33‡

Notes:

  • *Estimated logP for the acetamidomethyl derivative is higher than the hydroxymethyl analog due to the hydrophobic acetamido group but lower than the chloromethyl compound.
  • **PSA (Polar Surface Area) is calculated based on contributions from the ester (26.3 Ų) and acetamido (40.5 Ų) groups.
  • †Values for chloromethyl derivative estimated using computational tools (Cl contributes +0.7 to logP).
  • ‡Data for positional isomer N-(6-Methyl-2-pyridyl)acetamide highlights the impact of substituent position on properties.
Key Observations:
Reactivity Trends:
  • The chloromethyl group () undergoes nucleophilic substitution, while the acetamidomethyl group is more stable, favoring applications requiring metabolic resistance (e.g., prodrug design).
  • The hydroxymethyl analog () can be oxidized to carboxylic acids or esterified, highlighting its versatility in derivatization .

Biological Activity

Methyl 4-(acetamidomethyl)pyridine-2-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an acetamido group, which may enhance its interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1H1N1O2C1H1N1O\text{C}_1\text{H}_1\text{N}_1\text{O}_2\text{C}_1\text{H}_1\text{N}_1\text{O}

This structure includes a pyridine ring substituted with an acetamidomethyl group and a carboxylate ester, which contributes to its unique chemical properties.

Biological Activity Overview

Research has indicated that derivatives of pyridine-2-carboxylic acids, including this compound, exhibit significant biological activities, particularly:

  • Antimicrobial Activity : Studies suggest that these compounds have notable efficacy against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents.
  • Anticancer Potential : Preliminary investigations have indicated possible interactions with DNA, which may lead to applications in cancer therapy. The compound's ability to bind to specific enzymes or receptors involved in microbial resistance mechanisms is also under exploration.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound and its derivatives has been a focal point of research. Variations in substituents on the pyridine ring can significantly influence biological activity. For instance, the introduction of different functional groups can enhance or diminish the compound's efficacy against microbial strains .

Case Studies and Research Findings

  • Antimicrobial Studies : In a study assessing various pyridine derivatives, this compound demonstrated an IC50 value indicating potent activity against specific bacterial strains. The compound was compared with other derivatives, showing superior activity due to its unique acetamido substitution.
  • Cancer Research : A recent investigation into the anticancer properties of similar compounds revealed that those with acetamido groups exhibited increased cytotoxicity in vitro against cancer cell lines. This suggests that this compound could be further developed as a chemotherapeutic agent .
  • Pharmacokinetics : The pharmacokinetic profile of related compounds indicates rapid metabolism and high protein binding, which could affect the therapeutic efficacy of this compound. Understanding these parameters is crucial for optimizing its development for clinical applications .

Comparative Analysis of Related Compounds

The following table summarizes the characteristics and biological activities of related pyridine derivatives:

Compound NameMolecular FormulaBiological Activity
Methyl 4-(aminomethyl)pyridine-2-carboxylateC₉H₁₁N₃O₂Antimicrobial and anticancer properties
Methyl 5-amino-4-methylpyridine-2-carboxylateC₉H₁₁N₃O₂Moderate antimicrobial activity
This compoundC₉H₁₁N₃O₂Significant antimicrobial and anticancer potential

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